molecular formula C25H25N5O2S B11250628 3,4-dimethyl-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

3,4-dimethyl-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11250628
M. Wt: 459.6 g/mol
InChI Key: ZHTFEUGDHOAXGZ-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrimidine ring, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the phenylamino group, and the sulfonamide formation. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylamino Group: This step often involves nucleophilic substitution reactions.

    Sulfonamide Formation: This is typically done by reacting an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Conditions vary depending on the type of substitution but often involve strong acids or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

3,4-DIMETHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit certain enzymes by binding to their active sites.

    Receptors: It can act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-6-(PHENYLAMINO)PYRIMIDINE: Shares the pyrimidine and phenylamino groups but lacks the sulfonamide moiety.

    BENZENE-1-SULFONAMIDE: Contains the sulfonamide group but lacks the pyrimidine and phenylamino groups.

Uniqueness

3,4-DIMETHYL-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H25N5O2S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C25H25N5O2S/c1-17-9-14-23(15-18(17)2)33(31,32)30-22-12-10-21(11-13-22)28-25-26-19(3)16-24(29-25)27-20-7-5-4-6-8-20/h4-16,30H,1-3H3,(H2,26,27,28,29)

InChI Key

ZHTFEUGDHOAXGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C)C

Origin of Product

United States

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